![molecular formula C10H18O2 B2751271 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane CAS No. 2248300-52-7](/img/structure/B2751271.png)
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane, also known as EM1, is a synthetic compound that has gained significant interest in scientific research due to its unique properties. EM1 is a spirocyclic compound that contains a methoxy group and two ethyl groups attached to a six-membered ring. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane has been shown to have antioxidant properties, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease. 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane has several advantages for use in lab experiments. It is easy to synthesize using established methods, and it has been shown to be highly pure and stable. Additionally, 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane has been extensively studied, making it a well-characterized compound for use in scientific research. However, one limitation of 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane. One area of interest is its potential use as a treatment for various types of cancer. Further studies are needed to fully understand the mechanism of action of 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane and its potential efficacy as an anti-cancer agent. Additionally, studies are needed to investigate the potential use of 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane as a treatment for other diseases, such as Alzheimer's and Parkinson's disease. Finally, further optimization of synthesis methods may be needed to improve the yield and purity of 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane for use in scientific research.
Synthesis Methods
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane can be synthesized using a variety of methods, including the reaction of 2,2-dimethyl-1,3-dioxolane with ethylmagnesium bromide followed by methylation with iodomethane. Another method involves the reaction of 2,2-dimethyl-1,3-dioxolane with ethylmagnesium bromide followed by treatment with sodium methoxide. These methods have been optimized to yield high purity 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane, making it suitable for scientific research.
Scientific Research Applications
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane has been extensively studied for its potential applications in scientific research. One of the most promising applications is its use as a potential anti-cancer agent. Studies have shown that 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane can inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. Additionally, 4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4,4-diethyl-5-methoxy-1-oxaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-4-9(5-2)8(11-3)6-10(9)7-12-10/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAJUVWWVJEPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC12CO2)OC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

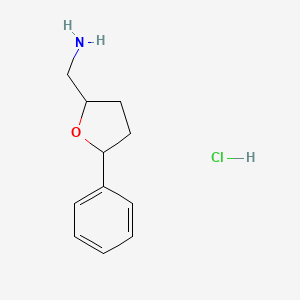

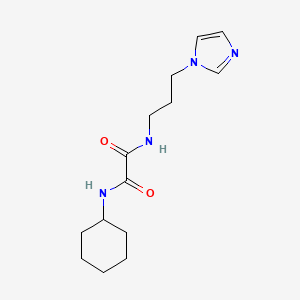

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2751195.png)
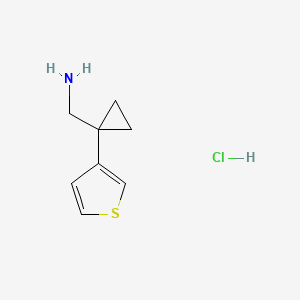

![Ethyl 4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2751200.png)
![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2751202.png)

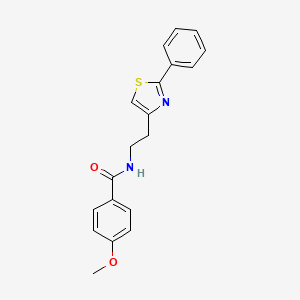
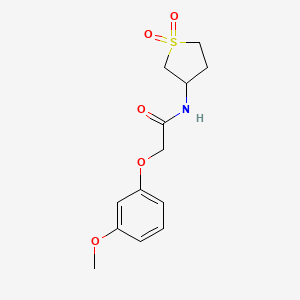

![Ethyl 4-(4-fluorophenyl)-6-{[(4-fluorophenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2751211.png)